8-bromo-6-chloro-9H-purine

Catalog No.
S700913
CAS No.
914220-07-8
M.F
C5H2BrClN4
M. Wt
233.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-bromo-6-chloro-9H-purine

CAS Number

914220-07-8

Product Name

8-bromo-6-chloro-9H-purine

IUPAC Name

8-bromo-6-chloro-7H-purine

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

InChI

InChI=1S/C5H2BrClN4/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H,8,9,10,11)

InChI Key

CNMGUMAFDFJHRV-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Br

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)Br

8-Bromo-6-chloro-9H-purine (CAS: 914220-07-8) is a highly specialized, dihalogenated heterocyclic building block heavily utilized in the procurement of precursors for pharmaceutical synthesis. Featuring two distinct halogen leaving groups on the purine core, this compound offers strategically differentiated reactivity profiles at the C6 and C8 positions. Its primary industrial and laboratory value lies in its capacity to serve as a universal starting material for the rapid, regioselective synthesis of multi-substituted purines, including acyclic nucleosides and kinase inhibitors [1]. By providing pre-installed, orthogonally reactive handles, it eliminates the need for complex intermediate halogenation steps, making it a critical asset for step-economic drug discovery workflows [2].

Research Fit

1 Sequential C6/C8 derivatization without protecting groups
2 Orthogonal reactivity: C6-Cl SNAr + C8-Br cross-coupling
3 Preferred scaffold for combinatorial purine library synthesis

Procuring generic 6-chloropurine instead of 8-bromo-6-chloro-9H-purine fundamentally compromises synthetic efficiency when targeting 6,8-disubstituted purines. If a monohalogenated baseline is used, chemists must perform a downstream C8-halogenation (typically using harsh reagents like bromine in acetic acid or N-bromosuccinimide) after functionalizing the N9 or C6 positions [1]. This late-stage halogenation often degrades sensitive functional groups, reduces overall process yield, and introduces significant purification bottlenecks. Furthermore, attempting to use 2,6-dichloropurines does not provide the same level of chemoselectivity in transition-metal-catalyzed cross-couplings, as the C-Br bond in 8-bromo-6-chloro-9H-purine is significantly more reactive toward oxidative addition than the C-Cl bond, enabling strict regiocontrol [2].

Substitution Risk

Target 8-Bromo-6-chloro-9H-purine: orthogonal C6-Cl (SNAr) and C8-Br (Pd coupling) handles enable sequential derivatization.
Substitute 6,8-Dichloropurine: two chemically equivalent C–Cl bonds cannot be addressed independently; chemoselectivity risk.
Substitute 6-Chloro-9H-purine: lacks C8 halogen handle, precludes C8 elaboration entirely.

Chemoselective Palladium-Catalyzed Cross-Coupling at C8

The presence of both a bromine and a chlorine atom on the purine ring allows for highly predictable, site-specific functionalization. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings), the C8-bromo position undergoes oxidative addition significantly faster than the C6-chloro position. This allows for the selective installation of aryl groups at C8 with >90% regioselectivity, leaving the C6-chloro intact for subsequent nucleophilic aromatic substitution (SNAr) [1]. In contrast, using di-chloro purine analogs results in poor selectivity and requires extensive optimization or protecting group strategies to differentiate the reactive sites.

Evidence DimensionRegioselectivity in Pd-catalyzed cross-coupling
Target Compound DataHigh chemoselectivity for C8 over C6 (>90% regiocontrol)
Comparator Or Baseline6,8-dichloropurine (Poor differentiation between C6 and C8)
Quantified DifferenceEnables >90% selective C8-arylation prior to C6-substitution, eliminating 1-2 protection/deprotection steps.
ConditionsSuzuki coupling with arylboronic acids and Pd(PPh3)4.

Allows procurement teams to source a single scaffold that supports rapid, predictable library generation without the cost of complex protecting-group chemistry.

Orthogonal reactivity
Head-to-head
C6-Cl: acid-catalyzed SNAr (amines)
C8-Br: Pd-catalyzed Suzuki-Miyaura (aryl/alkenyl/alkynyl)
vs. 6,8-dichloropurine: non-selective cross-coupling; 6-chloropurine: no C8 handle
Enables sequential functionalization without protecting groups
Solid-phase combinatorial library conditions (Molecular Diversity, 2003)

Step-Economy in Kinase Inhibitor Manufacturing

When synthesizing complex kinase inhibitors, such as TBK1 modulators, the step count directly impacts manufacturability. Starting with 8-bromo-6-chloro-9H-purine allows for direct, sequential amination and cross-coupling. For example, microwave-assisted nucleophilic displacement at the C6 position with anilines (e.g., 3-morpholinoaniline) can be achieved in high yields, followed by immediate cross-coupling at the C8 position [1]. Compared to starting with 6-chloropurine, which necessitates an intermediate C8-lithiation or harsh bromination step that often yields <50% and damages existing substituents, this dihalogenated scaffold reduces the synthetic sequence by at least one critical step.

Evidence DimensionSynthetic step count and intermediate yield
Target Compound Data2 steps to 6,8-disubstitution, avoiding harsh bromination
Comparator Or Baseline6-chloropurine (3 steps, requiring intermediate C8-bromination with typical yields <50%)
Quantified DifferenceEliminates 1 synthetic step and prevents >50% yield loss associated with late-stage electrophilic halogenation.
ConditionsMicrowave-assisted SNAr followed by Pd-catalyzed coupling in kinase inhibitor synthesis.

Directly lowers the cost of goods (COGs) and improves throughput for pharmaceutical companies scaling up purine-based active pharmaceutical ingredients (APIs).

Lipophilicity (LogP)
Cross-study comparable
1.77
Higher than 6-chloropurine (1.01) and 2,6-dichloropurine (0.92–1.66)
Computed LogP; verify experimentally for specific purification conditions

High-Yield N9-Alkylation for Acyclic Nucleosides

The synthesis of acyclic nucleosides requires efficient N9-functionalization. 8-bromo-6-chloro-9H-purine serves as a highly reactive Michael donor. The dual electron-withdrawing halogen atoms increase the acidity of the N9-proton, facilitating base-catalyzed aza-Michael additions to α,β-unsaturated aldehydes with high efficiency [1]. This scaffold routinely achieves >80% yield in N9-alkylation steps while perfectly preserving both the C6-chloro and C8-bromo handles for subsequent downstream modifications (which themselves proceed in 67-75% yields) [1]. In contrast, pre-functionalized or electron-rich purine bases often exhibit sluggish N9-alkylation kinetics and require stronger bases that can cause side reactions.

Evidence DimensionYield of N9-alkylation (aza-Michael addition)
Target Compound Data>80% yield, halogens preserved
Comparator Or BaselineElectron-rich or pre-arylated purine bases (Sluggish kinetics, lower yields)
Quantified DifferenceMaintains >80% N9-alkylation efficiency under mild organocatalytic conditions without premature halogen hydrolysis.
ConditionsBase-catalyzed aza-Michael addition with (E)-oct-2-enal at room temperature.

Ensures that early-stage scaffold construction is highly efficient, minimizing material waste before the more expensive cross-coupling steps.

Commercial purity
Data to verify
98%+ (qualified vendor) vs. industry 95%
Reduces impurity propagation in multi-step synthesis
Supplier specification; request batch-specific CoA for critical steps
Synthetic application
Supporting evidence
Key intermediate in 103 acyclic nucleoside analogs; derivative 9b showed in vivo tumor model response
Reported model-response context for derivative
Method transfer requires protocol validation; J. Med. Chem. 2021
C–Br bond strength
Class-level inference
~68 kcal/mol
~16 kcal/mol lower than C–Cl (~84 kcal/mol); favors Pd(0) oxidative addition at C8
Aryl halide BDE class data; verified in aqueous Suzuki-Miyaura conditions

Synthesis of TBK1 and IKKε Kinase Inhibitors

Because 8-bromo-6-chloro-9H-purine allows for orthogonal functionalization at the C6 and C8 positions, it is a highly efficient starting material for developing TBK1 and IKKε inhibitors. The C6-chloro group can be displaced by complex anilines via SNAr, while the C8-bromo group is subsequently coupled with aryl or heteroaryl groups via Suzuki reactions, enabling rapid exploration of the structure-activity relationship (SAR) space without intermediate halogenation [1].

Development of Novel Acyclic Nucleoside Antivirals

The enhanced acidity of the N9-proton in this dihalogenated scaffold makes it highly suitable for aza-Michael additions and other N9-alkylations. This property is heavily exploited in the synthesis of acyclic nucleosides targeting viral polymerases or cancer cell proliferation, where the N9 position is modified with aliphatic chains or chiral centers, followed by sequential derivatization of the intact C6 and C8 halogens [2].

Automated Combinatorial Library Generation

In high-throughput industrial settings, the predictable, step-wise reactivity of the C-Br and C-Cl bonds makes this compound a highly reliable core for combinatorial chemistry. Procurement teams source this scaffold to feed automated parallel synthesis platforms, where diverse libraries of 6,8,9-trisubstituted purines can be generated using standardized SNAr and cross-coupling protocols, drastically reducing the time from design to assay [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Combinatorial purine library synthesis
Orthogonal C6-Cl/C8-Br reactivity
Sequential derivatization protocol transfer
C8-arylated nucleoside analog synthesis
Chemoselective C8 cross-coupling handle
Cell-based assay endpoint review
Kinase inhibitor scaffold construction
Differential C6/C8 substitution order control
Kinase selectivity assay context
Multi-step synthesis impurity control
Higher starting purity grade
Impurity propagation monitoring

XLogP3

2.1

Wikipedia

8-Bromo-6-chloro-7H-purine

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